molecular formula C10H18ClNO B1403076 3-Azaspiro[5.5]undecan-9-one hydrochloride CAS No. 1225437-09-1

3-Azaspiro[5.5]undecan-9-one hydrochloride

Cat. No.: B1403076
CAS No.: 1225437-09-1
M. Wt: 203.71 g/mol
InChI Key: FSPCKFWOMKQBEH-UHFFFAOYSA-N
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Description

3-Azaspiro[5.5]undecan-9-one hydrochloride is a synthetic compound with the molecular formula C10H18ClNO. It is a versatile building block in organic synthesis and is used in various scientific research applications due to its structural similarity to naturally occurring alkaloids, such as histrionicotoxins. This compound is not naturally occurring and is typically used in research settings.

Scientific Research Applications

3-Azaspiro[5.5]undecan-9-one hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for creating complex molecules.

    Biology: Investigating biological processes due to its structural similarity to naturally occurring alkaloids.

    Industry: Used in the synthesis of other chemical compounds and materials.

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves multiple steps. One common method includes the reaction of tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate with hydrochloric acid to yield the desired product . The reaction conditions typically involve dissolving the crude product in dichloromethane, adding triethylamine and di-tert-butyl dicarbonate, and stirring the mixture at room temperature overnight .

Industrial Production Methods

Industrial production methods for 3-Azaspiro[5

Chemical Reactions Analysis

Types of Reactions

3-Azaspiro[5.5]undecan-9-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve standard laboratory techniques such as refluxing, stirring, and temperature control .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-Azaspiro[5.5]undecan-9-one hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s structural similarity to naturally occurring alkaloids allows it to interact with various receptors and enzymes, potentially leading to neurotoxic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    1-Oxa-9-azaspiro[5.5]undecane hydrochloride: Similar in structure but contains an oxygen atom in the spiro ring.

    1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spiro ring.

    Spiro[5.5]undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings: These compounds have different heterocycles in the spiro ring.

Uniqueness

3-Azaspiro[5.5]undecan-9-one hydrochloride is unique due to its specific structural features and its ability to serve as a versatile building block in organic synthesis. Its structural similarity to naturally occurring alkaloids also makes it valuable for investigating biological processes and potential medical applications.

Properties

IUPAC Name

3-azaspiro[5.5]undecan-9-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c12-9-1-3-10(4-2-9)5-7-11-8-6-10;/h11H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPCKFWOMKQBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1=O)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225437-09-1
Record name 3-azaspiro[5.5]undecan-9-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 3-tert-butyl 8-methyl 9-oxo-3-azaspiro[5.5]undecane-3,8-dicarboxylate (450 mg, 1.38 mmol) was added HCl—H2O (5 ml, 1:1) at 0° C. and the mixture was refluxed overnight. LCMS revealed complete consumption of the starting material and the mixture was concentrated to dryness. The crude product thus obtained was used directly in next step.
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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